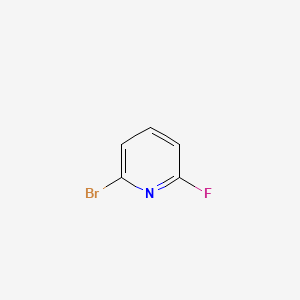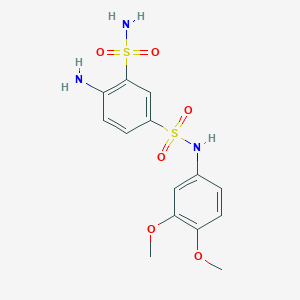![molecular formula C24H19FN2O4 B2365011 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 850750-88-8](/img/structure/B2365011.png)
5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a phenol group via an ether linkage. This structure also includes a fluorophenyl group attached to the phenol group via another ether linkage .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 542.7±50.0 °C and a predicted density of 1.345±0.06 g/cm3 . Its pKa is predicted to be 7.36±0.40 .Aplicaciones Científicas De Investigación
Fluorescent and Colorimetric Indicators
One study focused on the synthesis of a fluorescent and colorimetric pH-indicator based on ketene structure and phenolichydroxyl groups, which displayed spectral sensitivity to pH changes in both absorption and fluorescence spectra, indicating potential applications in pH sensing and environmental monitoring (Kun, 2011).
Radiosynthesis for PET Imaging
Another research avenue involved the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in developing diagnostic tools for neurological conditions (Dollé et al., 2008).
Anticancer Activity
The anticancer activity of 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound, a Schiff base synthesized from vanillin and p-anisidin, was investigated for its efficacy against T47D breast cancer cells, contributing to cancer treatment research (Sukria et al., 2020).
Antifungal and Antioxidant Properties
Metal complexes with ligands derived from similar chemical structures have been studied for their antimicrobial, antifungal, and antioxidant activities, highlighting their potential in developing new pharmaceuticals and preservatives (Ravindranath, 2021).
Synthesis and Characterization
The synthesis and characterization of methoxy-substituted lignin model compounds via flash vacuum pyrolysis revealed insights into pyrolysis mechanisms, with implications for biofuel production and materials science (Britt et al., 2000).
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-29-17-6-8-18(9-7-17)31-23-13-26-15-27-24(23)20-11-10-19(12-22(20)28)30-14-16-4-2-3-5-21(16)25/h2-13,15,28H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOCBOFQXZSRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)

![1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2364939.png)
![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)


![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)
![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)